2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine (CAS 80493-72-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine-3-amine chemotype. It features a 4-methylphenyl (p-tolyl) group at the 2-position and a primary amine at the 3-position, giving it a molecular weight of 223.27 g mol⁻¹, a computed XLogP3 of 3.4, one hydrogen-bond donor, and two hydrogen-bond acceptors.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 80493-72-7
Cat. No. B1451851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine
CAS80493-72-7
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
InChIInChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3
InChIKeyTWHFPRWXPPMWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine (CAS 80493-72-7): A Structurally Defined Imidazo[1,2-a]pyridine-3-amine Building Block


2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine (CAS 80493-72-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine-3-amine chemotype. It features a 4-methylphenyl (p-tolyl) group at the 2-position and a primary amine at the 3-position, giving it a molecular weight of 223.27 g mol⁻¹, a computed XLogP3 of 3.4, one hydrogen-bond donor, and two hydrogen-bond acceptors [1]. The compound is commercially supplied at ≥97% purity, primarily as a versatile small-molecule scaffold for medicinal chemistry and as an impurity reference standard in Zolpidem-related analytical workflows .

Why 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine Cannot Be Interchanged with Close Imidazo[1,2-a]pyridine-3-amine Analogs


Within the imidazo[1,2-a]pyridine-3-amine series, even single-atom modifications at the 2-position phenyl ring or the 3-position amine substantially alter physicochemical descriptors, target-binding signatures, and synthetic utility. The 4-methyl substituent differentiates this compound from the unsubstituted 2-phenyl analog (CAS 3999-29-9, XLogP3 = 3.1) and the 4-chloro (CAS 34164-94-8) or 4-methoxy (CAS 80493-71-6) variants in lipophilicity, electronic character, and metabolic stability [1]. Additionally, many imidazo[1,2-a]pyridine-3-amines reported in the literature bear an acidic moiety appended to the core, whereas this compound retains the free primary amine, making it a unique non-acidic scaffold for further derivatization or for use as a chromatographic impurity marker distinct from the tertiary-amine-substituted Zolpidem framework [2]. Generic substitution therefore risks altered reactivity, divergent biological profiles, and failed analytical specificity.

Quantitative Differentiation Evidence: 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation from 2-Phenyl, 4-Chloro, and 4-Methoxy Analogs

The 4-methyl substitution raises computed lipophilicity by 0.3 log unit compared to the unsubstituted 2-phenyl analog. Relative to the 4-methoxy derivative (XLogP3 ≈ 3.0) and the 4-chloro derivative (XLogP3 ≈ 3.4), the target compound occupies a distinct lipophilic space, a critical determinant in membrane permeability and target-binding optimization [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

With a molecular weight of 223.27 Da and 17 heavy atoms, the target compound is 14 Da heavier than the 2-phenyl analog (209.25 Da) and 16 Da lighter than the 4-methoxy analog (239.27 Da). It contains one additional heavy atom (carbon) compared to the 2-phenyl baseline [1].

Fragment-Based Drug Discovery Lead Optimization Library Design

Differentiation from Zolpidem Framework: Free Primary Amine vs. Tertiary Amine Acetamide at the 3-Position

Zolpidem (CAS 82626-48-0) is N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide, bearing a tertiary amine acetamide at C-3 and a methyl at C-6. The target compound carries a free primary amine at C-3 and no C-6 methyl, resulting in a mass difference of 84 Da (Zolpidem MW = 307.39; target MW = 223.27) and a drastically different hydrogen-bonding capacity and basicity [1]. This structural divergence underpins its use as a distinct Zolpidem process intermediate and potential impurity marker [2].

Analytical Reference Standards Impurity Profiling Zolpidem

Anthelmintic Activity Claim in Patent Literature: Class-Level Evidence for Imidazo[1,2-a]pyridin-3-amines

Swiss patent CH626362A5 discloses substituted imidazo[1,2-a]pyridin-3-amines, including 2-(4-methylphenyl)-substituted variants, as effective anthelmintic agents [1]. The patent establishes that compounds with a substituted amino group at the 2- or 3-position of the imidazo[1,2-a]pyridine core demonstrate general anthelmintic activity, providing a class-level rationale for selecting this specific substitution pattern over non-aminated or differently substituted imidazo[1,2-a]pyridine isomers. Quantitative efficacy data (e.g., EC₅₀ against model nematodes) is not publicly reported at the single-compound level in accessible databases.

Anthelmintic Neglected Tropical Diseases Patent SAR

Highest-Confidence Application Scenarios for 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine


Zolpidem Impurity Reference Standard and Process Intermediate in Analytical and Synthetic Chemistry

Owing to its structural homology to the Zolpidem core while retaining a free primary amine at C-3 (ΔMW = 84 Da vs. Zolpidem), this compound is employed as a process intermediate in patented Zolpidem synthetic routes and as a chromatographic impurity marker for method validation [1]. Its distinct mass, UV chromophore, and hydrogen-bonding profile enable baseline separation from Zolpidem and the common desmethyl impurity, supporting ICH Q3A/B-compliant impurity profiling.

Medicinal Chemistry Scaffold for Lipophilicity-Driven Library Design

The computed XLogP3 of 3.4 positions this compound in a lipophilicity range that balances membrane permeability with aqueous solubility for oral drug candidates. Medicinal chemists can select this scaffold over the 2-phenyl analog (XLogP3 = 3.1) when the project requires higher logP without introducing halogen atoms, or over the 4-chloro analog when halogen-associated toxicity risks (e.g., CYP450 inhibition, phototoxicity) must be avoided [2].

Fragment-Based Screening Hit Expansion in the 210–240 Da Range

At 223.27 Da with 17 heavy atoms, the compound is within the fragment-like space (MW < 250 Da) but is heavier than the 2-phenyl analog (209.25 Da). It fills a niche for fragment libraries seeking to probe incremental steric and lipophilic effects of a para-methyl group on target binding, while the free primary amine provides a synthetic handle for rapid parallel derivatization into amides, sulfonamides, or ureas [2].

Anthelmintic Lead Identification Based on Patent-Validated Chemotype

Patent CH626362A5 establishes the anthelmintic potential of 2- and 3-amino-substituted imidazo[1,2-a]pyridines [3]. Research programs targeting neglected helminth infections can use this compound as a confirmed active scaffold for medicinal chemistry optimization, with the 4-methylphenyl group offering a starting point for SAR exploration of the aryl binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.